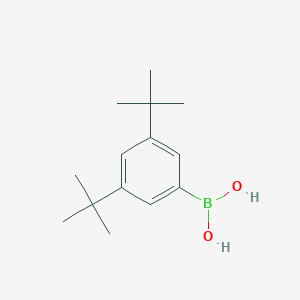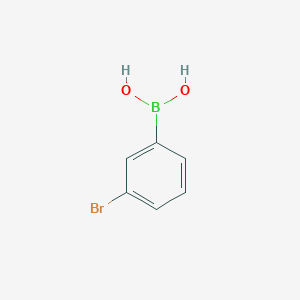
3-Bromphenylboronsäure
Übersicht
Beschreibung
3-Bromophenylboronic acid is an organic compound with the molecular formula C6H6BBrO2. It is a derivative of phenylboronic acid where a bromine atom is substituted at the third position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Wissenschaftliche Forschungsanwendungen
3-Bromophenylboronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing biomolecules for biological studies.
Medicine: Investigated for its potential in drug development, particularly in cancer therapy due to its ability to form stable complexes with biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Wirkmechanismus
Target of Action
3-Bromophenylboronic acid is a versatile reactant involved in a variety of organic reactions . It doesn’t have a specific biological target but is used as a building block in the synthesis of more complex organic compounds .
Mode of Action
The compound interacts with its targets through several types of reactions, including oxidative cross-coupling, gold salt catalyzed homocoupling, and 1,4-addition reactions with α,β-unsaturated ketones . It also participates in enantioselective addition reactions .
Biochemical Pathways
3-Bromophenylboronic acid is primarily used in the Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids . It also plays a role in the C-H functionalization of quinones .
Result of Action
The molecular and cellular effects of 3-Bromophenylboronic acid’s action are dependent on the specific reactions it is used in. For instance, in Suzuki-Miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of 3-Bromophenylboronic acid can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. For example, it is typically stored in a dry, dark place to maintain its stability .
Biochemische Analyse
Biochemical Properties
3-Bromophenylboronic acid is involved in several biochemical reactions. It is a reactant in oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids, and C-H functionalization of quinones .
Molecular Mechanism
The molecular mechanism of 3-Bromophenylboronic acid involves its participation in various organic reactions. In the Suzuki–Miyaura coupling reaction, it undergoes transmetalation, a process where it transfers its organic group from boron to palladium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophenylboronic acid can be synthesized through various methods. One common method involves the reaction of 3-bromophenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve:
Temperature: Room temperature to reflux conditions.
Solvent: Anhydrous ether or tetrahydrofuran.
Reagents: 3-bromophenylmagnesium bromide, trimethyl borate, and water for hydrolysis.
Industrial Production Methods: Industrial production of 3-bromophenylboronic acid often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Catalysts: Palladium-based catalysts for coupling reactions.
Purification: Crystallization or chromatography to achieve high purity.
Analyse Chemischer Reaktionen
3-Bromophenylboronic acid undergoes various chemical reactions, including:
Oxidative Cross-Coupling: Involves the reaction with other aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Gold Salt Catalyzed Homocoupling: Produces symmetrical biaryl compounds.
1,4-Addition Reactions: Reacts with α,β-unsaturated ketones to form addition products.
Enantioselective Addition Reactions: Involves chiral catalysts to produce enantioselective products.
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides, widely used in the synthesis of complex organic molecules
Common Reagents and Conditions:
Reagents: Palladium catalysts, gold salts, α,β-unsaturated ketones.
Major Products:
Biaryl Compounds: From oxidative cross-coupling and homocoupling.
Addition Products: From 1,4-addition reactions.
Enantioselective Products: From enantioselective addition reactions.
Vergleich Mit ähnlichen Verbindungen
3-Bromophenylboronic acid can be compared with other phenylboronic acids, such as:
4-Bromophenylboronic Acid: Similar structure but with the bromine atom at the fourth position.
2-Bromophenylboronic Acid: Bromine atom at the second position.
3-Iodophenylboronic Acid: Iodine atom instead of bromine at the third position.
Uniqueness:
Reactivity: The position of the bromine atom in 3-bromophenylboronic acid influences its reactivity and selectivity in coupling reactions.
Applications: Its specific reactivity makes it suitable for particular synthetic applications where other isomers may not be as effective
Eigenschaften
IUPAC Name |
(3-bromophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BBrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSSVCNPDKKSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370209 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89598-96-9 | |
| Record name | 3-Bromophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the structure of 3-Bromophenylboronic acid determined using micro-powder X-ray diffraction?
A1: The structure of 3-Bromophenylboronic acid was determined using a novel micro-powder X-ray diffraction technique. [] This method utilizes microgram quantities of the sample placed on nylon loops and exposed to synchrotron radiation with an image-plate detector. The diffraction pattern obtained is then analyzed using ab initio methods, including simulated annealing and parallel tempering. This allows researchers to elucidate the crystal structure even from small sample quantities. []
Q2: What unique structural features does 3-Bromophenylboronic acid exhibit in its crystal form?
A2: 3-Bromophenylboronic acid crystallizes in the monoclinic system with a space group of P2 1 /c. [] The crystal structure reveals sheets of individual 3-Bromophenylboronic acid molecules linked together by an extensive network of hydrogen bonds. [] This hydrogen bonding contributes to the stability of the crystal lattice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
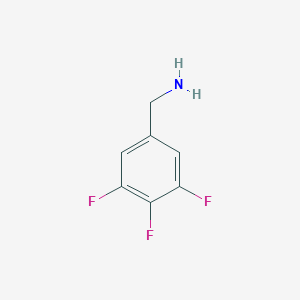
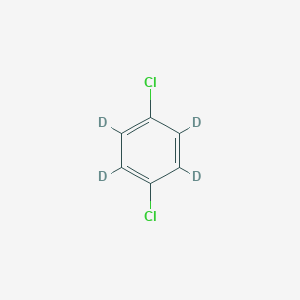
![[3-(Methylamino)propyl]triphenylphosphonium Bromide](/img/structure/B151396.png)

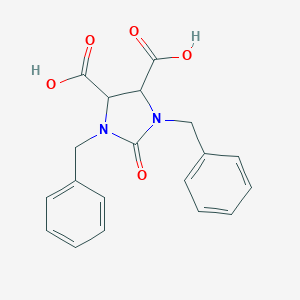
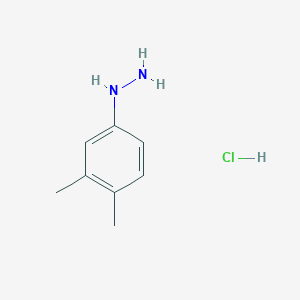
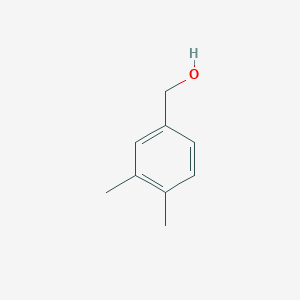



![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B151416.png)


